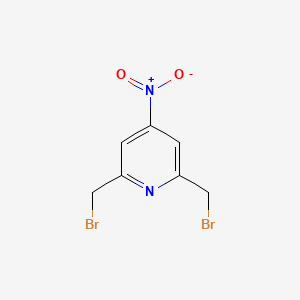

2,6-Bis(bromomethyl)-4-nitropyridine

Description

Overview of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a heterocyclic aromatic organic compound, is a cornerstone of chemical research. Its derivatives are integral to a vast array of applications, from pharmaceuticals and agrochemicals to catalysis and materials science. The nitrogen atom in the pyridine ring imparts a basic character and provides a site for coordination with metal ions, making pyridine-based ligands essential in coordination chemistry nih.govnih.gov. The aromatic nature of the ring allows for functionalization through various substitution reactions, leading to a diverse library of compounds with tailored electronic and steric properties.

Significance of Bromomethyl and Nitro Substituents in Pyridine Chemistry

The introduction of bromomethyl (-CH2Br) and nitro (-NO2) substituents onto a pyridine ring significantly modulates its reactivity.

Bromomethyl Groups: The bromomethyl groups are highly reactive functional handles. The carbon-bromine bond is relatively weak, making the bromine atom a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of nucleophiles, enabling the construction of more complex molecular architectures. The "benzylic-like" position of the bromine atom, being adjacent to the aromatic pyridine ring, further enhances its reactivity towards both SN1 and SN2 type reactions due to the stabilization of the resulting carbocation or transition state.

Nitro Group: The nitro group is a strong electron-withdrawing group, both through inductive and resonance effects. Its presence on the pyridine ring has several profound consequences:

It deactivates the ring towards electrophilic aromatic substitution.

It activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

It increases the acidity of any C-H bonds on attached alkyl groups.

Research Context of 2,6-Bis(bromomethyl)-4-nitropyridine

This compound is a bifunctional molecule that combines the reactive potential of two bromomethyl groups with the strong electron-withdrawing nature of a nitro group. This specific arrangement of substituents suggests its utility as a versatile building block in organic synthesis. The two bromomethyl groups provide sites for forming new bonds, potentially leading to the synthesis of macrocycles, polymers, or multidentate ligands. The nitro group at the 4-position significantly influences the electronic properties of the pyridine ring and the reactivity of the bromomethyl groups. While specific research on this compound is not extensively documented in publicly available literature, its structure suggests significant potential for applications in the development of novel ligands for coordination chemistry and as an intermediate in the synthesis of complex organic molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H6Br2N2O2 |

| Molecular Weight | 309.94 g/mol |

| CAS Number | 358621-46-2 |

| Predicted Boiling Point | 387.3 ± 37.0 °C |

| Predicted Density | 2.019 ± 0.06 g/cm³ |

Data sourced from available chemical databases.

The synthesis of this compound would likely proceed via a two-step sequence starting from 2,6-lutidine (2,6-dimethylpyridine). The first step would involve the nitration of 2,6-lutidine to form 2,6-dimethyl-4-nitropyridine. The second step would be the free-radical bromination of the two methyl groups, likely using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) daneshyari.comwisdomlib.org. The electron-withdrawing nitro group would facilitate this benzylic-type bromination.

The reactivity of this compound is expected to be dominated by nucleophilic substitution at the bromomethyl positions. A wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions, could be employed to displace the bromide ions, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. The strong electron-withdrawing effect of the 4-nitro group may enhance the susceptibility of the bromomethyl carbons to nucleophilic attack.

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(bromomethyl)-4-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O2/c8-3-5-1-7(11(12)13)2-6(4-9)10-5/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPAQJZMCNNKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CBr)CBr)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579248 | |

| Record name | 2,6-Bis(bromomethyl)-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358621-46-2 | |

| Record name | 2,6-Bis(bromomethyl)-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Bis Bromomethyl 4 Nitropyridine

Precursor Selection and Preparation

The primary precursor for the synthesis of 2,6-Bis(bromomethyl)-4-nitropyridine is 4-nitro-2,6-lutidine. The preparation of this intermediate is a crucial first step, with alternative routes available for synthesizing substituted lutidines in general.

Synthesis from 4-Nitro-2,6-lutidine

A documented method for synthesizing 4-nitro-2,6-lutidine involves a condensation reaction followed by decarboxylation. The process starts with the reaction of diethyl malonate with a strong base, such as sodium or potassium, to form a salt. This is then reacted with 4-nitro-2-methyl-6-chloropyridine in a toluene (B28343) solution. The subsequent decarboxylation under acidic conditions yields the desired 4-nitro-2,6-lutidine. patsnap.com

The molar ratios of the reactants are a key parameter in this synthesis, with different ratios being reported in various procedural examples. patsnap.com

| Embodiment Approach | Molar Ratio (Diethyl malonate : Alkali Metal : 4-nitro-2-methyl-6-chloropyridine) | Reference |

|---|---|---|

| 1 | 5 : 1.1 : 1 | patsnap.com |

| 2 | 6 : 1.3 : 1 | patsnap.com |

| 3 | 5.4 : 1.2 : 1 | patsnap.com |

Alternative Synthetic Routes to Substituted 2,6-Lutidines

Several alternative methods exist for the synthesis of the core 2,6-lutidine structure, which can then be further functionalized.

Catalytic Gas-Phase Synthesis: One industrial method involves the catalytic synthesis from acetone (B3395972), ammonia (B1221849), and formaldehyde (B43269) or methanol (B129727) at high temperatures. psu.edu The reaction mechanism is complex, involving the alkylation of acetone by methanol to form methyl ethyl ketone, which then reacts with ammonia and a second molecule of acetone before cyclizing. psu.edu

From Chlorinated Precursors: Substituted 2,6-lutidines can be prepared via hydrogenation dechlorination of chlorinated precursors. For example, 2,6-lutidine can be synthesized from 2,6-dimethyl-4-chloropyridine using a Pd/C catalyst in an alcohol solvent under hydrogen pressure. google.com

Alkylation of 2,6-Lutidine: Direct functionalization of 2,6-lutidine can be achieved by deprotonation with a strong base like n-butyllithium (n-BuLi) followed by reaction with an alkyl halide to introduce substituents at the methyl groups. researchgate.net

Bromination Reactions

The conversion of 4-nitro-2,6-lutidine to this compound is achieved through a benzylic-type bromination of the two methyl groups. Radical bromination is the preferred method for this transformation.

Radical Bromination Techniques employing N-Bromosuccinimide (NBS) and Radical Initiators

Radical bromination of the methyl groups on the pyridine (B92270) ring is effectively carried out using N-Bromosuccinimide (NBS) as the bromine source. wisdomlib.orglibretexts.org This reaction requires a radical initiator to begin the chain reaction. youtube.com Common initiators include azobisisobutyronitrile (AIBN) or peroxides like benzoyl peroxide, which decompose upon heating to generate the initial radicals. wisdomlib.orgyoutube.comgoogle.com

The mechanism proceeds via a radical chain reaction. libretexts.org The initiator generates a small number of bromine radicals, which then abstract a hydrogen atom from one of the methyl groups of 4-nitro-2,6-lutidine. libretexts.org This creates a resonance-stabilized benzylic-type radical. This radical then reacts with a bromine source, typically Br₂ generated in low concentrations from the reaction of HBr with NBS, to form the bromomethyl group and regenerate a bromine radical, which continues the chain. libretexts.org Using NBS is advantageous as it maintains a low, constant concentration of Br₂ in the reaction mixture, which helps to prevent competing electrophilic addition reactions to the pyridine ring. libretexts.orgyoutube.com

Reaction Conditions and Optimization for Dibromination

Achieving selective dibromination without the formation of mono-brominated or poly-brominated byproducts requires careful control of reaction conditions. google.com Over-bromination can be a significant issue, leading to lower yields of the desired product. google.com

Key parameters for optimization include the choice of solvent, reaction temperature, and the stoichiometry and addition rate of the reagents. Non-polar solvents such as carbon tetrachloride (CCl₄) are often used for these types of reactions. libretexts.orggoogle.com The reaction is typically run at reflux temperature to facilitate both the decomposition of the initiator and the bromination reaction. google.com

| Parameter | Condition/Strategy | Rationale | Reference |

|---|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂, minimizing side reactions. | libretexts.orgyoutube.com |

| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction upon thermal decomposition. | wisdomlib.orggoogle.com |

| Solvent | Carbon Tetrachloride (CCl₄) or other non-polar solvents | Favors the radical pathway over ionic reactions. | libretexts.orggoogle.com |

| Temperature | Reflux | Provides energy to initiate and sustain the radical chain reaction. | google.com |

| Reagent Addition | Slow, controlled addition of NBS and initiator | Maintains a low concentration of the brominating agent, reducing the formation of poly-brominated byproducts. | google.com |

Yield Optimization Strategies

The primary strategy for optimizing the yield of this compound is to maximize the formation of the dibrominated product while minimizing the production of starting material, the mono-brominated intermediate, and over-brominated side products. google.com

A crucial technique to achieve this is the slow, dropwise addition of the brominating agent (NBS) and the radical initiator to the solution of 4-nitro-2,6-lutidine at reflux. google.com This ensures that the concentration of the brominating species remains low throughout the reaction. By maintaining a low concentration, the reaction favors the sequential bromination of the methyl groups while reducing the likelihood of multiple brominations occurring on the same methyl group or other unwanted side reactions. google.com This controlled addition method has been reported to significantly improve the purity and yield of the target product, with yields for analogous dibromomethyl pyridine syntheses reaching over 90%. google.com Comparing different brominating agents and optimizing reaction times can also lead to significant improvements in yield. nih.gov

Purification and Isolation Techniques

Following the synthesis of this compound, the crude product typically contains unreacted starting materials, byproducts, and other impurities. Therefore, a meticulous purification process is necessary to isolate the target compound in a highly pure form. The primary techniques utilized for this purpose are chromatographic methods and recrystallization, often used in combination to achieve the desired level of purity.

Chromatographic Purification Methods

Chromatographic techniques are instrumental in separating this compound from impurities based on differential partitioning between a stationary phase and a mobile phase. Flash column chromatography is a commonly employed method for the purification of this compound.

The choice of the stationary and mobile phases is critical for achieving optimal separation. Due to the polar nature of the nitro group in the pyridine ring, a polar stationary phase like silica (B1680970) gel is typically used. The mobile phase, or eluent, is carefully selected to provide the appropriate polarity to effectively separate the target compound from impurities. A solvent system of lower polarity is generally used initially, with the polarity gradually increased to elute the desired compound.

For the purification of compounds structurally similar to this compound, such as 2,6-Bis(bromomethyl)pyridine (B1268884), various solvent systems have been successfully utilized in flash column chromatography. These provide a valuable starting point for optimizing the purification of the nitrated analogue. The increased polarity due to the nitro group in this compound often necessitates a more polar eluent system compared to its non-nitrated counterpart.

Table 1: Exemplary Chromatographic Conditions for Related Pyridine Compounds

| Compound | Stationary Phase | Mobile Phase (Eluent) | Ratio (v/v) | Reference |

| 2,6-Bis(bromomethyl)pyridine | Silica Gel | Petroleum Ether / Ethyl Acetate | 2:1 | rsc.org |

| 2,6-Bis(bromomethyl)pyridine | Silica Gel | Ethyl Acetate / Hexane | 1:9 to 1:4 (gradient) |

Note: This data is for a structurally similar compound and serves as a guide for the purification of this compound. The optimal conditions for the target compound may vary.

Recrystallization and Solvent Selection

Recrystallization is a powerful technique for the final purification of this compound, particularly for removing small amounts of remaining impurities after chromatographic separation. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

The selection of an appropriate solvent or solvent mixture is paramount for successful recrystallization. The ideal solvent should not react with the compound and should be easily removable from the purified crystals. For the related compound, 2,6-Bis(bromomethyl)pyridine, diethyl ether has been reported as a suitable recrystallization solvent. However, the presence of the nitro group in this compound influences its solubility characteristics, potentially requiring the exploration of different solvent systems. The process typically involves dissolving the crude compound in a minimum amount of a hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, leaving impurities dissolved in the mother liquor.

Table 2: Recrystallization Solvent for a Structurally Similar Compound

| Compound | Recrystallization Solvent |

| 2,6-Bis(bromomethyl)pyridine | Diethyl Ether |

Note: This information pertains to a related compound and should be considered as a starting point for developing a recrystallization procedure for this compound.

Chemical Reactivity and Derivatization of 2,6 Bis Bromomethyl 4 Nitropyridine

Nucleophilic Substitution Reactions at Bromomethyl Centers

The two bromomethyl groups at the 2- and 6-positions of the pyridine (B92270) ring are highly reactive towards a wide range of nucleophiles. This reactivity allows for the facile introduction of various functional groups and the construction of more complex molecular architectures. The electron-deficient nature of the 4-nitropyridine (B72724) ring likely enhances the electrophilicity of the benzylic carbons, promoting these substitution reactions.

The reaction of 2,6-bis(bromomethyl)-4-nitropyridine with thiophenol and its derivatives serves as a straightforward method for synthesizing bidentate thioether ligands. In this type of reaction, the sulfur atom of the thiolate, generated by deprotonation of the thiophenol with a suitable base, acts as a potent nucleophile. It displaces the bromide ions in a sequential or simultaneous double nucleophilic substitution reaction.

This S-alkylation process is analogous to the well-established reactions of bis(bromomethyl)aryl compounds with cysteine residues in peptides. nih.gov The general scheme involves the reaction of the bis(bromomethyl) compound with two equivalents of a thiophenol derivative in the presence of a non-nucleophilic base, such as cesium carbonate or potassium carbonate, in a polar aprotic solvent like DMF or acetonitrile. The resulting products are 2,6-bis((arylthio)methyl)-4-nitropyridines, which are valuable ligands in coordination chemistry.

Interactive Data Table: Synthesis of Thioether Ligands

| Reactant 1 | Reactant 2 (Thiophenol Derivative) | Base | Solvent | Product |

|---|---|---|---|---|

| This compound | Thiophenol | K₂CO₃ | Acetonitrile | 2,6-Bis(phenylthiomethyl)-4-nitropyridine |

| This compound | 4-Methylthiophenol | Cs₂CO₃ | DMF | 2,6-Bis((4-methylphenyl)thiomethyl)-4-nitropyridine |

| This compound | 4-Chlorothiophenol | K₂CO₃ | Acetonitrile | 2,6-Bis((4-chlorophenyl)thiomethyl)-4-nitropyridine |

The synthesis of ligands containing pyrazole (B372694) or imidazole (B134444) moieties attached to a pyridine scaffold is of significant interest for the development of coordination complexes with specific electronic and steric properties. This compound is an ideal precursor for such syntheses via N-alkylation.

The reaction typically involves treating the bis(bromomethyl) compound with the sodium or potassium salt of pyrazole, imidazole, or their substituted derivatives. These reactions are generally carried out in a polar aprotic solvent. The nucleophilic nitrogen of the pyrazole or imidazole anion attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. The use of two equivalents of the azole salt leads to the formation of the corresponding 2,6-bis((pyrazol-1-yl)methyl)-4-nitropyridine or 2,6-bis((imidazol-1-yl)methyl)-4-nitropyridine. The reactivity of the bromomethyl group in such systems is well-documented; for instance, the related compound 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine is known to be a powerful precursor for further functionalization via nucleophilic substitution. researchgate.net

As a carrier of two reactive bromomethyl groups, this compound functions as a potent bifunctional alkylating agent. It can react with a variety of nucleophiles, including carbanions, amines, alcohols, and thiols, to form two new carbon-heteroatom or carbon-carbon bonds. This property is particularly useful in the synthesis of macrocycles and in cross-linking applications. For example, similar bis(bromomethyl)aryl linkers are employed to "staple" peptides by S-alkylation of two cysteine residues, thereby constraining them into specific conformations. nih.gov In a similar manner, this compound can bridge two nucleophilic sites within the same molecule or link two separate molecules.

Transformations Involving the Nitro Group

The nitro group at the 4-position of the pyridine ring is a versatile functional group that can be transformed into other functionalities, significantly broadening the scope of accessible derivatives.

One of the most common and synthetically useful transformations of the nitro group is its reduction to a primary amine. This conversion dramatically alters the electronic properties of the pyridine ring, changing the substituent from a strong electron-withdrawing group to a strong electron-donating group. The reduction can be achieved using various established methods.

For the closely related compound 2,6-dibromo-4-nitropyridine, reduction to 4-amino-2,6-dibromopyridine has been successfully carried out using reagents such as iron powder in acetic acid or through catalytic hydrogenation with hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. These conditions are generally mild enough to leave the bromomethyl groups intact, although catalytic hydrogenation may sometimes lead to hydrodebromination as a side reaction.

Interactive Data Table: Reduction of 4-Nitropyridine Derivatives

| Starting Material | Reducing Agent(s) | Product | Reference |

|---|---|---|---|

| 2,6-Dibromo-4-nitropyridine | Fe, Acetic Acid | 4-Amino-2,6-dibromopyridine | |

| 2,6-Dibromo-4-nitropyridine | H₂, Pd/C | 4-Amino-2,6-dibromopyridine | |

| This compound | SnCl₂·2H₂O, HCl | 4-Amino-2,6-bis(bromomethyl)pyridine |

Note: The reaction with SnCl₂ is a standard method for nitro group reduction and is expected to be effective for this substrate.

The formation of 4-amino-2,6-bis(bromomethyl)pyridine opens up numerous avenues for further derivatization. The newly introduced amino group can undergo a wide range of reactions characteristic of aromatic amines.

Acylation: The amine can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. For instance, reaction with various benzoyl chloride derivatives can yield N-(2,6-bis(bromomethyl)pyridin-4-yl)benzamides, a reaction pattern observed with 2,6-diaminopyridine. nih.gov

Diazotization: The amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This diazonium intermediate is highly versatile and can be subsequently replaced by a variety of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

Alkylation/Arylation: The amine can undergo N-alkylation or N-arylation reactions to form secondary or tertiary amines.

Formation of Heterocycles: The aminopyridine moiety can serve as a building block for the synthesis of fused heterocyclic systems.

The presence of both the reactive bromomethyl groups and the versatile amino group in the same molecule makes 4-amino-2,6-bis(bromomethyl)pyridine a valuable and multifunctional synthetic intermediate. chemicalbook.com

Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows for reactions with electrophiles, leading to the formation of pyridinium (B92312) salts (N-alkylation) or coordination complexes with metal ions. The presence of the nitro group at the 4-position significantly influences the basicity and nucleophilicity of the nitrogen atom.

N-alkylation of pyridine derivatives typically involves the reaction of the pyridine nitrogen with an alkyl halide, resulting in the formation of a quaternary pyridinium salt. This reaction is a classic example of a nucleophilic substitution where the pyridine acts as the nucleophile.

Basicity of the Pyridine Nitrogen: The electron-withdrawing nitro group at the 4-position is expected to decrease the electron density on the pyridine nitrogen, thereby reducing its basicity and nucleophilicity. This would likely make N-alkylation reactions more challenging compared to pyridine or alkyl-substituted pyridines.

Nature of the Alkylating Agent: The choice of alkylating agent (e.g., primary, secondary, or tertiary alkyl halide) and the reaction conditions (solvent, temperature, presence of a base) would play a crucial role in the success of the N-alkylation.

Steric Hindrance: The two bromomethyl groups at the 2 and 6 positions may sterically hinder the approach of the alkylating agent to the nitrogen atom.

A hypothetical N-alkylation reaction of this compound with an alkyl halide (R-X) would lead to the formation of the corresponding N-alkyl-2,6-bis(bromomethyl)-4-nitropyridinium halide.

Table 1: Hypothetical N-Alkylation Reaction of this compound

| Reactant 1 | Reactant 2 (Alkylating Agent) | Product |

| This compound | Methyl iodide (CH₃I) | 1-Methyl-2,6-bis(bromomethyl)-4-nitropyridinium iodide |

| This compound | Ethyl bromide (CH₃CH₂Br) | 1-Ethyl-2,6-bis(bromomethyl)-4-nitropyridinium bromide |

| This compound | Benzyl chloride (C₆H₅CH₂Cl) | 1-Benzyl-2,6-bis(bromomethyl)-4-nitropyridinium chloride |

Note: This table represents theoretical products as specific experimental data for these reactions were not found.

Detailed research findings on the quaternization of this compound are necessary to confirm these pathways and to determine the optimal reaction conditions.

The pyridine nitrogen atom possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to metal centers to form coordination complexes. The coordination chemistry of pyridine and its derivatives is vast and well-established.

However, specific studies detailing the coordination behavior of this compound as a ligand are not extensively documented in the available literature. The coordination ability of this compound would be influenced by:

Reduced Basicity: As mentioned previously, the electron-withdrawing nitro group diminishes the basicity of the pyridine nitrogen, which would likely result in weaker coordination to metal ions compared to more basic pyridine ligands.

Potential for Multidentate Coordination: While the primary coordination site is the pyridine nitrogen, the bromine atoms of the bromomethyl groups could potentially participate in coordination, although this is less common for simple alkyl halides unless they are displaced. The oxygen atoms of the nitro group could also potentially interact with certain metal ions.

Steric Factors: The bulky bromomethyl groups at the ortho positions could sterically influence the coordination geometry around the metal center.

Hypothetically, this compound could act as a monodentate ligand, coordinating to a metal center (M) through its nitrogen atom.

Table 2: Hypothetical Coordination Complexes of this compound

| Metal Ion (Mⁿ⁺) | Potential Complex |

| Copper(II) (Cu²⁺) | [Cu(C₇H₆Br₂N₂O₂)Cl₂] |

| Silver(I) (Ag⁺) | [Ag(C₇H₆Br₂N₂O₂)]NO₃ |

| Palladium(II) (Pd²⁺) | [Pd(C₇H₆Br₂N₂O₂)₂]Cl₂ |

Note: This table presents theoretical coordination complexes as specific experimental data for their synthesis and characterization were not found.

To fully understand the coordination behavior of this compound, detailed experimental studies involving its reaction with various transition metal and lanthanide salts are required. Such studies would elucidate the stoichiometry, geometry, and stability of the resulting coordination complexes.

Applications in Advanced Organic Synthesis and Material Science

Building Block for Multidentate Ligands

The strategic placement of reactive sites on the 2,6-Bis(bromomethyl)-4-nitropyridine molecule makes it an exceptional precursor for a variety of multidentate ligands. The bromomethyl groups are susceptible to nucleophilic substitution, enabling the facile introduction of various donor atoms, while the nitro group influences the electronic properties of the pyridine (B92270) ring, thereby modulating the coordination behavior of the resulting ligands.

Design and Synthesis of NS2(S-aryl) Pyridine-Based Dithia-Containing Ligands

A significant application of this compound is in the synthesis of NS2(S-aryl) pyridine-based dithia-containing ligands. These ligands, which incorporate a pyridine nitrogen atom and two thioether sulfur atoms as donors, are of interest for their ability to form stable complexes with a range of metal ions. The synthesis involves the reaction of this compound with various aryl thiols. The electron-withdrawing nitro group on the pyridine ring reduces its basicity, which in turn influences the electronic properties of the resulting ligand and its metal complexes acs.orgnih.gov.

A notable example is the synthesis of 2,6-bis[(2'-methoxycarbonyl)phenylthiomethyl]-4-nitropyridine (L5). The synthesis of the precursor, this compound, is achieved through the bromination of 4-nitro-2,6-lutidine using N-bromosuccinimide acs.org. Subsequent reaction with the appropriate aryl thiol yields the desired NS2(S-aryl) ligand. The presence of the nitro group is crucial in tuning the ligand's electronic properties acs.orgnih.gov.

| Table 1: Synthesis of a Representative NS2(S-aryl) Ligand | ||

|---|---|---|

| Precursor | Reagent | Product |

| This compound | Thiosalicylic methyl ester | 2,6-Bis[(2'-methoxycarbonyl)phenylthiomethyl]-4-nitropyridine (L5) |

Precursor for Macrocyclic and Supramolecular Architectures

The conformational flexibility of the bromomethyl arms of 2,6-bis(bromomethyl)pyridine (B1268884) derivatives makes them excellent starting materials for the synthesis of macrocycles nih.gov. The reaction of these dihalo compounds with di- or polyamines or other linking molecules can lead to the formation of a wide variety of macrocyclic structures. These macrocycles are of significant interest in supramolecular chemistry, where they can act as hosts for various guest molecules or as building blocks for more complex, self-assembled structures nih.govmdpi.com. The introduction of a nitro group at the 4-position of the pyridine ring within the macrocycle can influence its recognition properties and its ability to participate in charge-transfer interactions within supramolecular assemblies.

While specific examples utilizing the 4-nitro derivative are less common in readily available literature, the general synthetic strategies are well-established. For instance, the Richman-Atkins cyclization, involving the reaction of a bis-sulfonamide with a bis-electrophile like 2,6-bis(bromomethyl)pyridine, is a widely used method for constructing such macrocycles.

Development of Pyridine-Pyrazole and Other Heterocyclic Derivatives

The reactivity of the bromomethyl groups in this compound also allows for the synthesis of ligands containing other heterocyclic moieties, such as pyrazole (B372694). The reaction with pyrazole derivatives can lead to the formation of ligands where the pyridine core is flanked by two pyrazole units researchgate.netresearchgate.netsigmaaldrich.comresearchgate.net. These pyridine-pyrazole ligands are analogues of the well-known terpyridine ligands and have been shown to form stable complexes with a variety of transition metals researchgate.net. The presence of the nitro group on the pyridine backbone can be used to fine-tune the electronic properties of these ligands and their corresponding metal complexes, potentially influencing their catalytic activity or photophysical properties.

For example, 2,6-bis(bromomethyl)pyridine is known to react with 3,5-diphenylpyrazole to yield 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine sigmaaldrich.com. While the direct synthesis using the 4-nitro derivative is not explicitly detailed in the provided search results, the synthetic methodology is directly applicable.

Coordination Chemistry and Metal Complex Formation

Synthesis of Transition Metal Complexes (e.g., Copper(II), Ruthenium(II))

Ligands derived from this compound, particularly the NS2(S-aryl) type, readily form complexes with transition metals such as copper(II) and ruthenium(II) acs.orgnih.gov.

Copper(II) Complexes: The reaction of NS2(S-aryl) ligands with copper(II) perchlorate hexahydrate typically yields complexes with the general formula [Cu(LX)][ClO4]2 acs.orgnih.gov. The coordination environment around the copper(II) ion in these complexes is often distorted from ideal geometries due to the constraints of the ligand backbone mdpi.comresearchgate.netrsc.org.

Ruthenium(II) Complexes: Similarly, these ligands react with ruthenium precursors like [RuCl2(PPh3)3] to form complexes of the general formula [RuCl2(LX)(PPh3)] acs.orgnih.gov. In these octahedral complexes, the NS2 ligand coordinates to the ruthenium center, influencing the electronic and electrochemical properties of the metal. The presence of the electron-withdrawing nitro group on the pyridine ring of the ligand can affect the redox potential of the ruthenium center nih.govsemanticscholar.org.

| Table 2: Representative Transition Metal Complexes | ||

|---|---|---|

| Ligand | Metal Precursor | Complex Formula |

| NS2(S-aryl) ligands (LX) | Cu(ClO4)2·6H2O | [Cu(LX)][ClO4]2 |

| 2,6-bis[(2'-methoxycarbonyl)phenylthiomethyl]-4-nitropyridine (L5) | [RuCl2(PPh3)3] | [RuCl2(L5)(PPh3)] |

Ligand Field Theory and Electronic Structure of Complexes

The electronic structure of the transition metal complexes formed with ligands derived from this compound can be understood using Ligand Field Theory. This theory describes the interaction between the metal d-orbitals and the ligand orbitals, which leads to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting, and thus the electronic and magnetic properties of the complex, is dependent on the nature of the ligand and the metal ion nih.govsemanticscholar.orgsemanticscholar.org.

In the case of the NS2(S-aryl) ligands, the combination of a hard pyridine nitrogen donor and soft thioether sulfur donors creates a specific ligand field around the metal center. The electron-withdrawing nitro group on the pyridine ring can further influence the ligand field strength by modulating the σ-donor and π-acceptor properties of the pyridine nitrogen acs.org.

For copper(II) complexes, which have a d9 electron configuration, the ligand field typically results in a distorted geometry, such as square planar or square pyramidal, due to the Jahn-Teller effect researchgate.netnih.gov. The electronic spectra of these complexes are characterized by broad d-d transition bands in the visible region researchgate.netscite.ai.

For ruthenium(II) complexes, which are d6 systems, the ligand field created by the NS2 ligands in an octahedral geometry leads to a low-spin configuration. The electronic properties are dominated by metal-to-ligand charge transfer (MLCT) transitions, which can be tuned by modifying the substituents on the ligand nih.govsemanticscholar.orgresearchgate.netnih.gov. The nitro group on the pyridine ring is expected to lower the energy of the ligand's π* orbitals, leading to a red-shift in the MLCT bands.

Precursor for Functional Materials

The combination of reactive sites and tunable electronic properties makes this compound an excellent precursor for the synthesis of functional organic materials. The bromomethyl groups enable the incorporation of this pyridine unit into larger conjugated systems, polymers, or macrocycles, while the nitro group can be used to modulate the material's electronic and optical properties.

Redox-switchable molecules and materials are of great interest for their potential applications in molecular electronics, sensors, and catalysis. The pyridine core of this compound can be incorporated into larger macrocyclic structures known as pyridinophanes. The electronic properties of these pyridinophanes, and consequently their redox behavior, can be finely tuned by the substituents on the pyridine ring.

Research on 12-membered tetra-aza pyridinophanes has shown that substitution at the 4-position of the pyridine ring provides a direct handle on the electronic properties of the metal center in their corresponding iron complexes, thereby influencing their catalytic activity in C-C coupling reactions rsc.org. By analogy, pyridinophanes derived from this compound are expected to exhibit interesting redox properties. The strong electron-withdrawing nature of the nitro group would make the pyridine ring more susceptible to reduction.

Furthermore, by linking two or more of these pyridinophane units, it is possible to create oligomeric or polymeric systems where the redox state of one unit can influence its neighbors, leading to cooperative switching behavior. The synthesis of pentadentate and hexadentate pyridinophane ligands has been shown to support reversible Cu(II)/Cu(I) redox couples, which is a critical feature for the development of redox-based sensors and catalysts nih.gov. The incorporation of a nitro group is anticipated to shift the redox potentials of such systems, offering a pathway to tailor their performance for specific applications. Research on molecular clusters has also demonstrated that redox changes can induce allosteric effects, reversibly regulating the coordination chemistry at specific sites nih.gov.

| 4-Substituent on Pyridine Ring | Effect on Iron Redox Potential | Impact on Catalytic Activity |

|---|---|---|

| Electron-donating groups | Lower redox potential | Decreased C-C coupling yield rsc.org |

| Electron-withdrawing groups | Higher redox potential | Increased C-C coupling yield rsc.org |

Through strategic derivatization, this compound can serve as a key building block for organic materials with potential applications in optoelectronics. The pyridine ring, particularly when functionalized with electron-withdrawing groups, can act as an electron-acceptor unit in donor-acceptor (D-A) type chromophores. These D-A systems are the cornerstone of many organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and non-linear optical (NLO) materials.

The reactive bromomethyl groups allow for the facile attachment of various electron-donating moieties through nucleophilic substitution reactions. For example, coupling with anilinoethynyl groups at the 2- and 6-positions has been shown to produce scaffolds with tunable fluorescent properties rsc.orgresearchgate.netnih.gov. The systematic variation of substituents on the aniline rings allows for the fine-tuning of the emission and absorption characteristics of the resulting materials nih.gov.

By incorporating the 2,6-disubstituted-4-nitropyridine core into π-conjugated systems, it is possible to create materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The nitro group would lower the LUMO energy, potentially facilitating electron injection and transport in electronic devices. Research on 2,6-di(pyrazin-2-yl)pyridines substituted with extended aryl groups has demonstrated how the nature of the appended aromatic groups significantly impacts the electrochemical and photophysical properties of the final material researchgate.net. This principle can be directly applied to derivatives of this compound to develop novel materials for optoelectronic applications.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. Due to the limited availability of direct experimental spectra for 2,6-Bis(bromomethyl)-4-nitropyridine in publicly accessible research, the following analyses are based on established principles of NMR spectroscopy and comparative data from analogous compounds. The presence of the electron-withdrawing nitro group at the 4-position and the bromomethyl groups at the 2- and 6-positions significantly influences the chemical shifts of the protons and carbons in the pyridine (B92270) ring.

The ¹H NMR spectrum of this compound is expected to show two distinct signals. The protons on the bromomethyl groups (-CH₂Br) would appear as a singlet, as they are chemically equivalent. The protons on the pyridine ring, also chemically equivalent, would appear as another singlet. The electron-withdrawing effect of the nitro group is anticipated to shift the signals of the ring protons downfield compared to unsubstituted pyridine.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 2H | H-3, H-5 |

| ~4.6 | Singlet | 4H | -CH₂Br |

Note: Predicted values are based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. It is predicted that the spectrum will display four distinct signals, corresponding to the four unique carbon environments in the molecule. The carbons of the bromomethyl groups will appear at a characteristic chemical shift. The carbons in the pyridine ring will be significantly affected by the substituents. The carbon atom attached to the nitro group (C-4) is expected to be the most deshielded, appearing at the lowest field. The carbons bearing the bromomethyl groups (C-2, C-6) will also be downfield, while the carbons at the 3- and 5-positions will be at a higher field relative to the other ring carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-2, C-6 |

| ~150 | C-4 |

| ~125 | C-3, C-5 |

| ~30 | -CH₂Br |

Note: Predicted values are based on the analysis of structurally similar compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the key functional groups. The strong C-Br stretching vibration is typically observed in the fingerprint region of the spectrum. The nitro group (NO₂) will exhibit two distinct and strong stretching vibrations: an asymmetric stretch and a symmetric stretch. Aromatic C-H and C=C stretching vibrations from the pyridine ring will also be present.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1530-1560 | Strong | Asymmetric NO₂ stretch |

| ~1345-1365 | Strong | Symmetric NO₂ stretch |

| ~1600-1450 | Medium-Weak | Aromatic C=C stretch |

| ~3100-3000 | Weak | Aromatic C-H stretch |

| ~600-700 | Strong | C-Br stretch |

Note: These are typical ranges for the assigned functional groups.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structural features.

The mass spectrum of this compound (C₇H₆Br₂N₂O₂) is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 309.94 g/mol . Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and any bromine-containing fragments.

Common fragmentation pathways would likely involve the loss of a bromine atom (-Br) or a bromomethyl radical (-CH₂Br). Subsequent fragmentation could involve the loss of the nitro group (-NO₂) or other neutral molecules.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| ~310 | [M]⁺ (with isotopic pattern for Br₂) |

| ~231 | [M-Br]⁺ |

| ~216 | [M-CH₂Br]⁺ |

| ~185 | [M-Br-NO₂]⁺ |

Note: The m/z values are for the most abundant isotopes and are predictions of plausible fragmentation.

X-ray Diffraction Studies

X-ray diffraction (XRD) is a cornerstone technique for the detailed structural elucidation of crystalline materials, providing precise information on atomic positions, bond lengths, bond angles, and crystal packing. This methodology is divided into two primary techniques: single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD).

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures of Derivatives

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional molecular and crystal structure of a compound. This technique involves directing a beam of X-rays onto a single, well-ordered crystal. The subsequent diffraction pattern is analyzed to generate a detailed model of the electron density, from which the atomic arrangement within the crystal lattice can be deduced.

Currently, there is a notable absence of publicly available single-crystal X-ray diffraction data specifically for this compound or its direct derivatives in prominent crystallographic databases. However, the structural analysis of the closely related compound, 2,6-Bis(bromomethyl)pyridine (B1268884), offers valuable insights into the anticipated molecular geometry and crystal packing characteristics that could be expected upon the introduction of a nitro group.

The introduction of a nitro group at the 4-position of the pyridine ring in this compound is expected to significantly influence its electronic properties and intermolecular interactions. The strongly electron-withdrawing nature of the nitro group would alter the charge distribution within the pyridine ring. This modification could, in turn, affect the strength and geometry of potential π-π stacking interactions and introduce the possibility of other non-covalent interactions, such as dipole-dipole interactions involving the nitro group. A comprehensive single-crystal X-ray diffraction study would be necessary to fully elucidate these structural nuances.

Interactive Data Table: Crystallographic Data for 2,6-Bis(bromomethyl)pyridine (for comparative purposes)

| Parameter | Value |

| Formula | C₇H₇Br₂N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2955(19) |

| b (Å) | 12.980(3) |

| c (Å) | 7.5288(15) |

| β (°) | 110.75(3) |

| Volume (ų) | 849.5(3) |

Note: This data is for the parent compound 2,6-Bis(bromomethyl)pyridine and is provided as a reference due to the lack of available data for this compound.

Powder X-ray Diffraction for Crystalline Characterization

Powder X-ray diffraction (PXRD) is a versatile, non-destructive analytical technique used to analyze the crystalline nature of a bulk sample. It provides information on the phase composition, crystallinity, and unit cell parameters of a material. In a PXRD experiment, a finely powdered sample is irradiated with X-rays, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid.

Confirm Crystalline Nature: A PXRD pattern with sharp, well-defined peaks would confirm that a synthesized batch of this compound is crystalline rather than amorphous.

Phase Identification: The obtained diffraction pattern could be compared with a reference pattern (if one were available from a single-crystal study or a database) to verify the identity of the compound.

Purity Assessment: The presence of peaks corresponding to impurities or different crystalline phases (polymorphs) could be detected, making PXRD a valuable tool for quality control in the synthesis and purification processes.

In the absence of experimental data for this compound, a theoretical PXRD pattern could be calculated if the single-crystal structure were known. This calculated pattern would serve as a benchmark for experimental verification and phase analysis. Given the utility of PXRD in materials characterization, future studies on this compound and its derivatives would benefit significantly from the collection and reporting of their powder diffraction data.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 2,6-bis(bromomethyl)-4-nitropyridine would be instrumental in understanding its fundamental properties. While specific studies on this exact molecule are scarce, research on the closely related compound 2,6-bis(bromomethyl)pyridine (B1268884) illustrates the methodology. For instance, DFT has been used to determine the optimized geometry and vibrational frequencies of this related pyridine (B92270) derivative. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

The presence of the two bromomethyl groups introduces conformational flexibility around the C-C single bonds. A thorough conformational analysis would explore the potential energy landscape associated with the rotation of these groups to identify the global minimum energy conformer and other low-energy isomers. In a study on the non-nitrated analogue, 2,6-bis(bromomethyl)pyridine, the B3LYP functional with a 6-311G(d,p) basis set was used to achieve an optimized structure, yielding a local minimum energy of approximately -5474.0925 atomic units (a.u.). This type of calculation provides precise theoretical values for the molecule's structural parameters.

Table 1: Theoretical Structural Parameters for a Pyridine Derivative (Illustrative) This table illustrates the type of data obtained from DFT geometry optimization, based on the related compound 2,6-bis(bromomethyl)pyridine. researchgate.net

| Parameter | Bond Type | Calculated Bond Length (Å) | Calculated Bond Angle (°) |

| C-C | Aromatic | 1.382 - 1.387 | - |

| C-N | Aromatic | 1.334 - 1.343 | - |

| C-C | Aliphatic-Aromatic | 1.491 - 1.496 | - |

| C-Br | Aliphatic | 1.950 - 1.956 | - |

| C-H | Aromatic | 0.930 | - |

| C-H | Aliphatic | 0.970 | - |

| C-C-C | Aromatic Ring | - | 118.4 - 121.1 |

| C-N-C | Aromatic Ring | - | 123.4 |

| C-C-Br | Side Chain | - | 110.4 - 110.6 |

| C-C-H | Aromatic Ring | - | 120.3 - 120.8 |

Electronic Structure Analysis (e.g., HOMO-LUMO Energies and Molecular Orbitals)

The electronic structure of a molecule governs its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

For the related molecule 2,6-bis(bromomethyl)pyridine, the HOMO-LUMO gap was calculated to be 4.65 eV. A similar calculation for this compound would be expected to show a smaller gap due to the electron-withdrawing nature of the nitro group, which typically lowers the energy of the LUMO. This would suggest increased reactivity compared to its non-nitrated counterpart. Visualization of the HOMO and LUMO electron density plots would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis, typically performed using DFT, calculates the normal modes of vibration for a molecule. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. For 2,6-bis(bromomethyl)pyridine, which has 17 atoms, 45 normal modes of vibration were calculated.

Key vibrational modes include:

C-H stretching: Generally observed in the 2800-3200 cm⁻¹ region.

H-C-H scissoring: Strong vibrations observed around 1406-1415 cm⁻¹.

CH₂ rocking: Calculated at 1195 cm⁻¹.

Ring torsion and breathing: Found in the lower frequency region (e.g., 218 cm⁻¹ and 554-578 cm⁻¹).

These theoretical spectra are invaluable, especially when experimental data is unavailable. The calculations provide a complete vibrational assignment, linking each absorption peak to a specific stretching, bending, or torsional motion within the molecule.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.

Study of Intermolecular Interactions and Aggregation Behavior

MD simulations of this compound in various solvents or in the solid state could reveal important information about its intermolecular interactions. These simulations can predict how molecules pack in a crystal, identify potential hydrogen bonds or halogen bonds, and study aggregation behavior in solution. While no specific MD studies on this compound were found, research on other pyridine derivatives has used MD to understand their orientation and interactions within lipid membranes, demonstrating the utility of this technique. nih.gov Such simulations could identify, for example, π-π stacking interactions between the pyridine rings, which are known to occur in the crystal structure of the related 2,6-bis(bromomethyl)pyridine. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to derivatives without clinical data)

QSAR studies are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models use calculated molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) to predict the activity of new, unsynthesized derivatives.

For derivatives of this compound, a QSAR study could be developed if a set of these compounds were synthesized and tested for a specific biological activity. The goal would be to build a predictive model to guide the design of more potent analogues. Although no QSAR studies specific to this compound derivatives were identified, the general QSAR methodology has been applied to other classes of pyridine derivatives to explore relationships between their structure and antioxidant activity. researchgate.netnih.gov Such a study would involve calculating various descriptors for each derivative and using statistical methods like multiple linear regression to create a predictive equation.

Future Research Directions and Unexplored Avenues

Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of 2,6-Bis(bromomethyl)-4-nitropyridine has been reported via a multi-step process starting from 2,6-lutidine, involving N-oxidation, nitration, rearrangement, and subsequent bromination. acs.org However, this route can present challenges related to yield and the use of harsh reagents. acs.org Future research should focus on developing more efficient, safer, and environmentally benign synthetic strategies.

Green Chemistry principles offer a fertile ground for innovation. Exploring alternatives to traditional brominating agents, such as N-bromosuccinimide (NBS) under photocatalytic conditions, could reduce hazardous waste. Furthermore, the development of continuous flow processes for the nitration and bromination steps could offer enhanced safety, scalability, and control over reaction conditions, minimizing the accumulation of potentially energetic intermediates.

Another promising avenue is the exploration of biocatalytic or enzymatic methods . While currently applied to simpler pyridine (B92270) derivatives for creating esters or forming the pyridine ring itself, future research could investigate enzymes capable of regioselective halogenation or oxidation of pyridine precursors, offering a highly specific and green alternative to traditional chemical methods.

| Potential Approach | Key Advantages | Research Focus |

| Photocatalysis | Mild reaction conditions, reduced waste | Development of catalysts for selective benzylic bromination of the 4-nitropyridine (B72724) scaffold. |

| Flow Chemistry | Enhanced safety, scalability, precise control | Optimization of flow reactors for nitration and bromination steps to improve yield and purity. |

| Enzymatic Synthesis | High selectivity, green reagents | Discovery and engineering of halogenase or oxidase enzymes for pyridine functionalization. |

Exploration of Diverse Derivatization Strategies

The twin bromomethyl groups of this compound are highly reactive handles for nucleophilic substitution, making the molecule an ideal building block for a vast array of new chemical entities. Research on the parent compound, 2,6-bis(bromomethyl)pyridine (B1268884), has demonstrated its utility in synthesizing complex macrocycles and pincer ligands. nih.govrsc.orgunimi.itnih.gov These established strategies represent a clear and unexplored pathway for the 4-nitro derivative.

Future work should systematically explore reactions with a wide range of nucleophiles. This includes:

Macrocyclization: Reacting the compound with diamines, dithiols, or diols to create novel pyridinophane macrocycles. nih.govrsc.org The electron-poor nature of the 4-nitropyridine ring could be exploited to create host molecules with unique binding affinities for electron-rich guests.

Pincer Ligand Synthesis: Reaction with secondary amines or phosphines can yield tridentate pincer ligands. acs.orgtuwien.at The electronic properties of these ligands would be significantly tuned by the nitro group, which could, in turn, influence the catalytic activity of their metal complexes.

Polymer Synthesis: The difunctional nature of the molecule makes it a candidate for use as a monomer in condensation polymerization, leading to novel pyridine-containing polymers with potentially interesting electronic or material properties.

The key research question will be to understand how the 4-nitro group influences the kinetics and thermodynamics of these derivatization reactions compared to the non-nitrated analogue.

Investigation into New Coordination Complexes with Main Group and Rare Earth Metals

Ligands derived from 2,6-bis(bromomethyl)pyridine are known to form stable complexes with a variety of transition metals. researchgate.netnih.govacs.org An especially promising, yet unexplored, area is the coordination chemistry of this compound derivatives with main group and rare earth metals.

Main Group Metals: The pyridine nitrogen and donor atoms introduced through derivatization (e.g., from amines, thiols, or phosphines) can create a coordination pocket suitable for main group elements like aluminum, gallium, or tin. The resulting complexes could exhibit novel structural motifs and Lewis acidic properties, with potential applications in catalysis.

Rare Earth Metals: The development of chelators for rare earth metals (lanthanides and actinides) is an area of significant interest for applications in medicine and materials science. nih.gov Macrocyclic ligands derived from 2,6-bis(bromomethyl)pyridine have already been investigated for this purpose. nih.gov Synthesizing analogous macrocycles from the 4-nitro derivative is a logical next step. The nitro group's influence on the ligand's electronic structure could fine-tune the stability and selectivity of the resulting rare earth complexes, a critical factor for applications like targeted radiopharmaceuticals or luminescent probes.

| Metal Group | Potential Ligand Type | Unexplored Research Area |

| Main Group | Pincer Ligands (N,N,N or N,P,N) | Synthesis and structural characterization of complexes with Al(III), Ga(III), Sn(IV); investigation of their Lewis acidity. |

| Rare Earth | Macrocyclic Ligands (e.g., Pyridinophanes) | Chelation studies with Ln(III) ions (e.g., Eu³⁺, Tb³⁺, Lu³⁺) and Ac³⁺; evaluation of complex stability and photophysical properties. |

Computational Prediction of Novel Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict the properties and reactivity of molecules before engaging in extensive lab work. DFT studies on the parent 2,6-bis(bromomethyl)pyridine have already been used to analyze its molecular geometry, electronic structure (HOMO-LUMO gap), and vibrational frequencies. derpharmachemica.comresearchgate.net

A crucial future direction is to apply these computational methods to this compound and its derivatives. Such studies could:

Predict Reactivity: Calculate the molecular electrostatic potential (MESP) to identify sites susceptible to nucleophilic or electrophilic attack, guiding synthetic derivatization strategies.

Analyze Ligand Properties: Model the electronic structure of novel ligands derived from the title compound to predict their donor properties and suitability for coordinating with specific metals.

Simulate Complex Performance: Computationally model the structure and electronic properties of hypothetical metal complexes to predict their stability, redox potentials, and potential for catalytic activity. This predictive power can significantly accelerate the discovery of new catalysts and materials.

Development of this compound-Derived Catalysts

The development of novel catalysts is a cornerstone of chemical research. Ligands derived from 2,6-bis(bromomethyl)pyridine have been successfully incorporated into transition metal complexes that act as effective catalysts for processes like ethylene (B1197577) polymerization. nih.govresearchgate.netmdpi.com This precedent strongly suggests that the 4-nitro analogue is a promising platform for developing new catalytic systems.

Future research should focus on synthesizing libraries of ligands (e.g., pincer, pyrazolyl-pyridine) from this compound and coordinating them with catalytically active metals like palladium, ruthenium, iron, and vanadium. nih.govnih.govacs.org The central hypothesis to be tested is that the strong electron-withdrawing nitro group will significantly alter the electronic environment at the metal center. This modulation could lead to:

Enhanced Catalytic Activity: By making the metal center more electrophilic, the nitro group could enhance its activity in reactions such as olefin polymerization, hydrogenation, or cross-coupling.

Altered Selectivity: The unique steric and electronic environment could impart novel chemo-, regio-, or stereoselectivity in catalytic transformations.

Novel Organocatalysts: Pyridine derivatives themselves can act as organocatalysts. researchgate.net Derivatization of the bromomethyl groups with chiral amines or other functional moieties could lead to a new class of asymmetric organocatalysts where the activity is tuned by the 4-nitro group.

The systematic investigation of these areas will undoubtedly unlock new chemistry and establish this compound as a valuable and versatile building block for the next generation of functional molecules and materials.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,6-Bis(bromomethyl)-4-nitropyridine with high purity?

- Methodological Answer : Synthesis typically involves bromomethylation of 4-nitropyridine derivatives under controlled conditions. Key steps include:

- Using anhydrous solvents (e.g., DMF or dichloromethane) to minimize hydrolysis of bromomethyl groups.

- Optimizing reaction temperature (40–60°C) to balance reaction rate and side-product formation (e.g., debromination).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

- Purity validation by HPLC (>98%) and NMR to confirm absence of residual solvents or unreacted precursors .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to identify chemical shifts for bromomethyl groups (δ ~4.5 ppm for CH₂Br) and nitro group effects on aromatic protons.

- X-ray Crystallography : Resolve crystal packing and bond angles; nitro and bromomethyl groups often induce steric strain, affecting molecular symmetry .

- IR Spectroscopy : Confirm nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂ stretch) and C-Br stretching (~600 cm⁻¹).

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to bromine volatility and potential lachrymatory effects.

- Store at 0–6°C in amber vials to prevent thermal decomposition or light-induced degradation .

- Neutralize waste with sodium thiosulfate to reduce bromine toxicity before disposal .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., nucleophilic substitution vs. elimination) influence the reactivity of this compound?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress under varying conditions (polar vs. nonpolar solvents, temperature).

- In polar aprotic solvents (e.g., DMSO), SN2 mechanisms dominate, favoring substitution products.

- Elevated temperatures (>70°C) may promote elimination, forming pyridine-derived alkenes.

- DFT Calculations : Model transition states to predict regioselectivity and steric effects from the nitro group .

Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR data across solvents (CDCl₃ vs. DMSO-d6) to identify solvent-induced shifts.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) to rule out impurities.

- Dynamic NMR : Detect conformational changes in bromomethyl groups at variable temperatures .

Q. What strategies optimize the use of this compound in synthesizing supramolecular architectures?

- Methodological Answer :

- Coordination Chemistry : Exploit bromine as a leaving group for metal-ligand complexes (e.g., Pd-catalyzed cross-coupling).

- Crystal Engineering : Leverage nitro-pyridine motifs for π-π stacking and hydrogen-bonding interactions in cocrystals .

- Thermogravimetric Analysis (TGA) : Assess thermal stability of synthesized frameworks under inert atmospheres .

Q. How does the nitro group’s electronic effect modulate the reactivity of bromomethyl substituents in electrophilic aromatic substitution?

- Methodological Answer :

- Hammett Analysis : Correlate substituent constants (σₚ for NO₂ = +1.27) with reaction rates in Friedel-Crafts or Ullmann couplings.

- Electrochemical Studies : Cyclic voltammetry to quantify electron-withdrawing effects on reduction potentials .

Q. What advanced techniques are recommended for studying environmental degradation pathways of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.